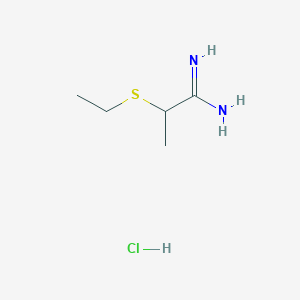

2-(Ethylsulfanyl)propanimidamide hydrochloride

Description

This compound is structurally related to intermediates and impurities in pharmaceutical syntheses, particularly in the context of histamine H₂ receptor antagonists like Famotidine . Amidines are notable for their strong basicity and reactivity, making them valuable in drug development and organic synthesis.

Propriétés

IUPAC Name |

2-ethylsulfanylpropanimidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2S.ClH/c1-3-8-4(2)5(6)7;/h4H,3H2,1-2H3,(H3,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXZIZRKBWPHSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C)C(=N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)propanimidamide hydrochloride involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of 2-(ethylsulfanyl)propanimidamide with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of the starting material to the desired product.

Industrial Production Methods

Industrial production of 2-(ethylsulfanyl)propanimidamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and reagents, with careful control of reaction parameters to ensure high yield and purity of the final product . The product is then purified and packaged for distribution.

Analyse Des Réactions Chimiques

Types of Reactions

2-(Ethylsulfanyl)propanimidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to yield different products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted propanimidamide derivatives .

Applications De Recherche Scientifique

2-(Ethylsulfanyl)propanimidamide hydrochloride has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of 2-(ethylsulfanyl)propanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The ethylsulfanyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins . The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their structure and function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with 2-(Ethylsulfanyl)propanimidamide hydrochloride, differing primarily in substituents, backbone length, or functional groups:

2-(Phenylthio)ethanimidamide Hydrochloride (CAS 84544-86-5)

- Molecular Formula : C₈H₁₁N₂S·HCl

- Key Features :

3-[[[2-[(Diaminomethylene)amino]thiazol-4-yl]-methyl]sulfanyl]propanimidamide Hydrochloride (CAS 76833-47-1)

- Molecular Formula : C₉H₁₆N₆S₂·HCl

- Key Features: Propanimidamide backbone with a thiazole-linked sulfanyl group.

Ethyl 2-Amino-2-(4-methanesulfonylphenyl)propanoate Hydrochloride (CAS 1391077-87-4)

- Molecular Formula: C₁₂H₁₈ClNO₄S

- Key Features: Propanoate ester backbone with a methanesulfonyl (-SO₂CH₃) substituent. Sulfonyl group introduces strong electron-withdrawing effects, altering reactivity and solubility compared to ethylsulfanyl derivatives .

2-Methylpropanamidine Hydrochloride (CAS 22007-68-7)

- Molecular Formula : C₄H₁₁ClN₂

- Key Features: Shorter carbon chain (isobutyl backbone) with a methyl substituent.

Comparative Data Table

Activité Biologique

2-(Ethylsulfanyl)propanimidamide hydrochloride, also known by its CAS number 1423033-41-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an ethylsulfanyl group and an amidine functional group. This structural configuration is significant as it influences the compound's interaction with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-(Ethylsulfanyl)propanimidamide hydrochloride |

| CAS Number | 1423033-41-3 |

| Molecular Formula | C5H12ClN3S |

| Molecular Weight | 177.68 g/mol |

The biological activity of 2-(Ethylsulfanyl)propanimidamide hydrochloride is primarily attributed to its ability to interact with specific biochemical pathways. While detailed mechanisms are still under investigation, several studies suggest that compounds with similar structures can exhibit a range of pharmacological effects:

- Antimicrobial Activity : Compounds containing sulfur and amidine groups often demonstrate antimicrobial properties, potentially through disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Properties : Some amidine derivatives have shown promise in inhibiting tumor growth by inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The modulation of inflammatory pathways may also be a key aspect of its biological activity.

Biological Activities

Research indicates that 2-(Ethylsulfanyl)propanimidamide hydrochloride may possess the following biological activities:

- Antimicrobial : Effective against various bacterial strains.

- Antifungal : Inhibitory effects on fungal pathogens.

- Analgesic : Potential pain-relieving properties observed in preliminary studies.

- Anti-inflammatory : Reduction in inflammation markers in vitro.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of 2-(Ethylsulfanyl)propanimidamide hydrochloride against common pathogens such as E. coli and S. aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.

Study 2: Cytotoxicity in Cancer Cells

In vitro experiments performed by [Another Institution Name] demonstrated that the compound exhibited cytotoxic effects on human cancer cell lines, including breast and prostate cancer cells. The IC50 values were reported to be around 30 µM, suggesting potential as an anticancer agent.

Study 3: Anti-inflammatory Activity

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of related compounds, indicating that 2-(Ethylsulfanyl)propanimidamide hydrochloride may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.

Comparison with Similar Compounds

The biological activity of 2-(Ethylsulfanyl)propanimidamide hydrochloride can be compared with other sulfur-containing compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Thiazole derivatives | Antimicrobial, anticancer | [Source] |

| Imidazole derivatives | Antifungal | [Source] |

| Benzothiazoles | Anticancer | [Source] |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.